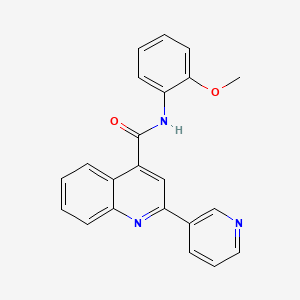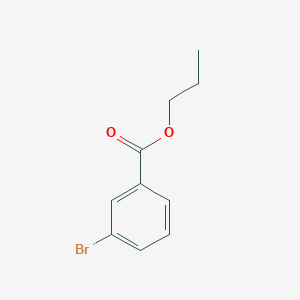![molecular formula C16H15NO8 B7464753 N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid](/img/structure/B7464753.png)
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid, commonly known as MOCA-Asp, is a chemical compound used in scientific research. It is a derivative of aspartic acid and is used as a substrate for enzyme assays and as a tool for studying the activity of enzymes that hydrolyze aspartic acid-containing peptides.
Mecanismo De Acción
MOCA-Asp is hydrolyzed by enzymes that cleave the ester bond between the coumarin and aspartic acid moieties. The hydrolysis results in the release of the coumarin moiety, which can be detected using fluorescence spectroscopy. The rate of hydrolysis can be measured to determine the activity of the enzyme being studied.
Biochemical and Physiological Effects
MOCA-Asp has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MOCA-Asp has several advantages for lab experiments. It is a stable compound that can be stored for extended periods of time without degradation. It is also highly soluble in aqueous solutions, making it easy to prepare for experiments. MOCA-Asp is a sensitive substrate that can be used to detect low levels of enzyme activity. However, MOCA-Asp has some limitations. It is not suitable for studying enzymes that do not hydrolyze aspartic acid-containing peptides. Additionally, the fluorescence signal generated by MOCA-Asp can be affected by factors such as pH and temperature, which can complicate experimental results.
Direcciones Futuras
There are several future directions for MOCA-Asp research. One area of interest is the development of new enzyme assays using MOCA-Asp as a substrate. Researchers are also investigating the use of MOCA-Asp in high-throughput screening assays for drug discovery. Another area of future research is the development of new derivatives of MOCA-Asp with improved properties for enzyme assays. Finally, researchers are exploring the use of MOCA-Asp in in vivo imaging studies to detect enzyme activity in living organisms.
Conclusion
MOCA-Asp is a synthetic compound used in scientific research as a substrate for enzyme assays. It is a useful tool for studying the activity of enzymes that hydrolyze aspartic acid-containing peptides. MOCA-Asp has several advantages for lab experiments, including its stability and solubility. However, it also has some limitations, such as its sensitivity to experimental conditions. Future research directions for MOCA-Asp include the development of new enzyme assays and derivatives, as well as the use of MOCA-Asp in in vivo imaging studies.
Métodos De Síntesis
MOCA-Asp can be synthesized using a multi-step process involving the reaction of aspartic acid with 4-methyl-7-hydroxycoumarin. The reaction results in the formation of an ester bond between the two compounds, which is then hydrolyzed to produce MOCA-Asp. The synthesis method has been optimized to produce high yields of pure MOCA-Asp.
Aplicaciones Científicas De Investigación
MOCA-Asp is used in scientific research as a substrate for enzyme assays. It is commonly used to study the activity of proteases, which are enzymes that cleave peptide bonds. MOCA-Asp is also used to study the activity of other enzymes that hydrolyze aspartic acid-containing peptides, such as aspartylglucosaminidase and cathepsin D. MOCA-Asp is a useful tool for studying enzyme kinetics, inhibitor screening, and enzyme mechanism.
Propiedades
IUPAC Name |
(2S)-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO8/c1-8-4-15(21)25-12-5-9(2-3-10(8)12)24-7-13(18)17-11(16(22)23)6-14(19)20/h2-5,11H,6-7H2,1H3,(H,17,18)(H,19,20)(H,22,23)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNACDYVLSLTKI-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B7464681.png)
![2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid](/img/structure/B7464697.png)

![12-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B7464711.png)
![6,7-Dimethoxy-2-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7464713.png)

![3-[(3-Chloro-4-methylphenyl)carbamoyl]-1-(4-chlorophenyl)-1-methylsulfonylurea](/img/structure/B7464726.png)

![1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid](/img/structure/B7464743.png)

